N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide

Hydrogen bonding Drug-likeness Physicochemical property

N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide (CAS 1215206-72-6) is a synthetic small-molecule building block belonging to the 6-bromonaphthalen-2-amide class. It features a brominated naphthalene core linked via an amide bond to a 2-hydroxy-2-methylpropanamide side chain, giving it a molecular formula of C₁₄H₁₄BrNO₂ and a molecular weight of 308.17 g/mol.

Molecular Formula C14H14BrNO2
Molecular Weight 308.175
CAS No. 1215206-72-6
Cat. No. B572005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide
CAS1215206-72-6
SynonymsN-(6-Bromonaphthalen-2-yl)-2-hydroxy-2-methylpropanamide
Molecular FormulaC14H14BrNO2
Molecular Weight308.175
Structural Identifiers
SMILESCC(C)(C(=O)NC1=CC2=C(C=C1)C=C(C=C2)Br)O
InChIInChI=1S/C14H14BrNO2/c1-14(2,18)13(17)16-12-6-4-9-7-11(15)5-3-10(9)8-12/h3-8,18H,1-2H3,(H,16,17)
InChIKeyIHFHVOHWTOEQHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide (CAS 1215206-72-6): A Structural Overview for Procurement Decisions


N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide (CAS 1215206-72-6) is a synthetic small-molecule building block belonging to the 6-bromonaphthalen-2-amide class. It features a brominated naphthalene core linked via an amide bond to a 2-hydroxy-2-methylpropanamide side chain, giving it a molecular formula of C₁₄H₁₄BrNO₂ and a molecular weight of 308.17 g/mol [1]. The compound is primarily utilized as a research intermediate in medicinal chemistry, particularly for structure–activity relationship (SAR) explorations and fragment-based covalent inhibitor design [2].

Why N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide Cannot Be Generically Replaced by Other 6-Bromonaphthalen-2-Amides


Although several 6-bromonaphthalen-2-amide analogs are commercially available, they differ substantially in hydrogen-bond donor/acceptor counts, topological polar surface area (TPSA), and molecular flexibility. These physicochemical variations translate into distinct solubility, permeability, and target-engagement profiles that cannot be replicated by simple acyl-group interchange [1][2]. For instance, replacing the 2-hydroxy-2-methylpropanamide moiety with an acetamide or methanesulfonamide group results in a loss of one hydrogen-bond donor and alters the TPSA by ≥20 Ų, affecting both oral bioavailability parameters and recognition by biological targets [1][2].

Quantitative Differentiation Evidence for N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide


Higor Hydrogen-Bond Donor Count Versus Closest Amide Analogs

N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide possesses two hydrogen-bond donors (the hydroxyl and the amide N–H), whereas both N-(6-bromonaphthalen-2-yl)acetamide and N-(6-bromonaphthalen-2-yl)methanesulfonamide contain only one. This increase in hydrogen-bond donor count can enhance aqueous solubility and alter off-rate kinetics at protein targets [1][2][3].

Hydrogen bonding Drug-likeness Physicochemical property

Hydrogen-Bond Acceptor Profile Differentiation for Target Complementarity

The target compound exhibits a hydrogen-bond acceptor count of 2 (carbonyl oxygen and hydroxyl oxygen), which is distinct from the acetamide analog (count = 1) and the methanesulfonamide analog (count = 3). This intermediate acceptor profile may offer a balanced trade-off between solubility and passive membrane permeability [1][2][3].

Hydrogen bonding Receptor complementarity Physicochemical property

Topological Polar Surface Area (TPSA) – A Key Differentiator for Permeability and Solubility Balance

The TPSA of N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide is 49.3 Ų, considerably higher than that of the acetamide analog (29.1 Ų) and lower than that of the methanesulfonamide analog (54.6 Ų). A TPSA value near 50 Ų is often associated with a favorable balance between intestinal absorption and blood–brain barrier penetration [1][2][3].

TPSA ADME Drug-likeness

Molecular Flexibility – Rotatable Bond Count and Conformational Entropy

With two rotatable bonds (amide C–N and C–C bond to the quaternary carbon), N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide offers modest conformational flexibility, similar to the methanesulfonamide but greater than the rigid acetamide (1 rotatable bond). Increased flexibility can improve induced-fit binding to shallow protein pockets [1][2][3].

Conformational flexibility Ligand efficiency Binding entropy

Commercial Purity Benchmarking – Best-in-Class 98% Purity for Reliable SAR Studies

Among major suppliers, N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide is offered at 98% purity by BOC Sciences, Leyan, and ChemScene, whereas the acetamide analog is commonly listed at 95% by AKSci, Chemenu, and Fluorochem. The higher available purity reduces batch-to-batch variability in biological assays .

Chemical purity Procurement Reproducibility

Privileged Scaffold for Covalent K-Ras G12C Inhibitor Design

The 6-bromonaphthalen-2-yl motif is a core component of the covalent K-Ras G12C binder BQD [(3R)-N-(6-bromonaphthalen-2-yl)-3-hydroxy-1-propanoyl-L-prolinamide], co-crystallized in PDB 6ARK. Although the IC₅₀ of N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide itself has not been reported, its structural similarity to the BQD naphthalene core positions it as a viable fragment for chemical proteomics or covalent inhibitor libraries targeting KRAS-driven cancers [1][2].

K-Ras G12C Covalent inhibitor Fragment-based drug discovery

Optimal Procurement Scenarios for N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide


Fragment-Based Covalent Inhibitor Library Construction

Leveraging its privileged 6-bromonaphthalen-2-yl scaffold, N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide can be elaborated via Suzuki coupling at the bromine position to generate diverse covalent fragments for screening against K-Ras G12C and related cysteine-containing targets [1].

Comparative Physicochemical Profiling in Lead Optimization

When evaluating a series of 6-bromonaphthalen-2-amides, the target compound's distinct hydrogen-bond donor/acceptor profile (HBD=2, HBA=2) and TPSA of 49.3 Ų provide a unique reference point for optimizing solubility–permeability balance [2][3].

High-Purity Medicinal Chemistry Intermediates for SAR Campaigns

With a commercially available purity of 98%, this compound is suitable as a key intermediate in medicinal chemistry programs that demand rigorous batch-to-batch reproducibility, particularly when synthesizing late-stage preclinical candidates .

Chemical Biology Probe Design via Bromine-Directed Functionalization

The para-bromo substituent on the naphthalene ring permits orthogonal functionalization through palladium-catalyzed cross-coupling, enabling the installation of affinity tags or photoaffinity labels for target identification studies .

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